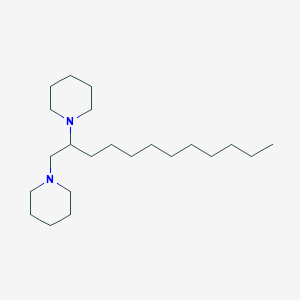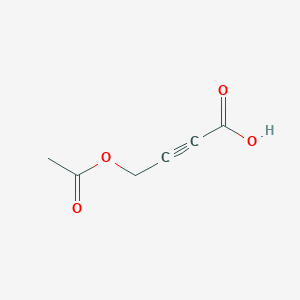dimethylsilane CAS No. 87681-18-3](/img/structure/B14390258.png)
[3,3-Dimethyl-1-(trimethylsilyl)butyl](fluoro)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane: is an organosilicon compound that features both silicon and fluorine atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorine or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the introduction of trimethylsilyl and fluoro groups into organic molecules.
- Acts as a precursor for the synthesis of more complex organosilicon compounds.
Biology:
- Investigated for its potential use in the development of silicon-based biomolecules and drugs.
Medicine:
- Potential applications in drug delivery systems due to its unique chemical properties.
Industry:
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon and fluorine atoms in the compound can participate in bond formation and cleavage, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne
- 3,3-Dimethyl-1-butene
- 1-Butyne, 3,3-dimethyl-1-trimethylsilyl
Comparison:
- Uniqueness: 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane is unique due to the presence of both trimethylsilyl and fluoro groups, which impart distinct chemical properties compared to similar compounds.
- Reactivity: The compound exhibits different reactivity patterns due to the influence of the fluorine atom, which can affect the electronic properties of the molecule .
Propiedades
Número CAS |
87681-18-3 |
|---|---|
Fórmula molecular |
C11H27FSi2 |
Peso molecular |
234.50 g/mol |
Nombre IUPAC |
(3,3-dimethyl-1-trimethylsilylbutyl)-fluoro-dimethylsilane |
InChI |
InChI=1S/C11H27FSi2/c1-11(2,3)9-10(13(4,5)6)14(7,8)12/h10H,9H2,1-8H3 |
Clave InChI |
MCGNVYMOVDWDFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC([Si](C)(C)C)[Si](C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
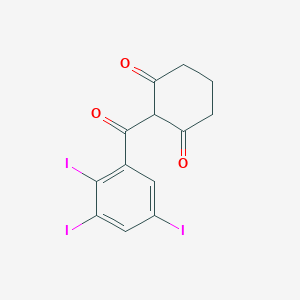
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
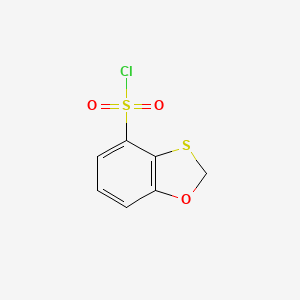
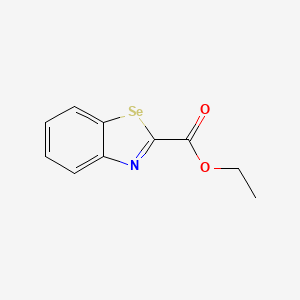
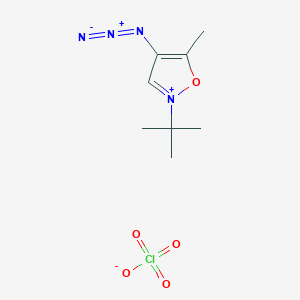
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
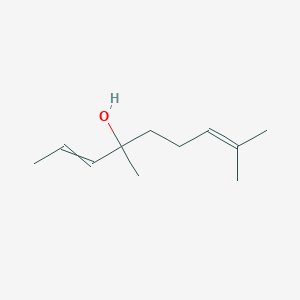
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)
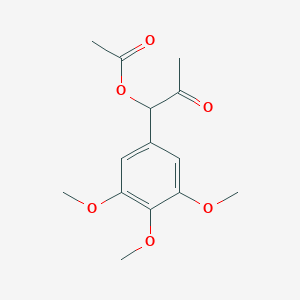
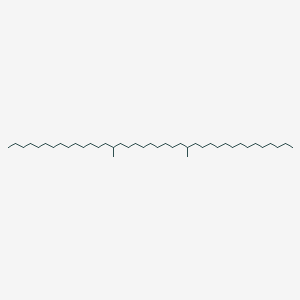
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
